molecular formula C19H24N2O4 B2921274 ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 849055-60-3

ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2921274
CAS No.: 849055-60-3
M. Wt: 344.411
InChI Key: XFDFQYVXZXVAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a coumarin core (6,7-dimethyl-2-oxo-2H-chromen-4-yl) linked via a methylene bridge to a piperazine ring, which is further substituted with an ethyl carboxylate group. This compound’s hybrid architecture positions it as a candidate for drug discovery, particularly in targeting neurological or cardiovascular pathways.

Properties

IUPAC Name

ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-18(22)25-17-10-14(3)13(2)9-16(15)17/h9-11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDFQYVXZXVAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives include piperazine derivatives with variations in substituents, aromatic systems, and functional groups. Key comparisons are summarized below:

Compound Core Structure Key Substituents Biological Relevance Reference
Ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate Coumarin + piperazine Ethyl carboxylate, 6,7-dimethyl coumarin Fluorescence probes, anticoagulant leads
HBK14–HBK19 (e.g., HBK14) Piperazine 2-Methoxyphenyl, phenoxyethoxyethyl chains Serotonin receptor modulation
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine + piperazine 2-Methoxyphenyl, ethyl carboxylate CNS-targeted agents (e.g., antipsychotics)
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) Piperazine + benzyl 4-Fluorobenzyl, benzoyl groups Tyrosine kinase inhibitors
UK-33274 Quinazoline + piperazine 4-Amino-6,7-dimethoxyquinazolinyl, benzodioxin Antihypertensive candidates
Ethyl 4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate Imidazopyridazine + piperazine 3-Phenylimidazopyridazine Kinase inhibition (e.g., pain management)

Pharmacological and Physicochemical Properties

  • Fluorescence properties (λex ~320 nm, λem ~450 nm) enable imaging applications.
  • HBK Series: Polar phenoxyethoxyethyl chains reduce logP (~2.0–2.5), favoring peripheral activity (e.g., serotonin 5-HT1A/2A antagonism) .
  • Imidazopyridazine Derivatives : Heteroaromatic cores enhance π-π stacking with kinase ATP pockets, though lower solubility (logP ~3.8) may limit bioavailability .

Functional Advantages and Limitations

  • Advantages of Target Compound: Fluorescence enables dual therapeutic/diagnostic applications. Coumarin’s metabolic stability compared to esterase-labile tert-butyl carboxylates (e.g., ) .
  • Limitations: Potential phototoxicity from coumarin under UV exposure. Limited data on in vivo pharmacokinetics compared to well-studied analogues like UK-33274 .

Biological Activity

Ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The compound features a piperazine core linked to a coumarin moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

C18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including those with piperazine substitutions. This compound has been evaluated against various bacterial strains.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Pseudomonas aeruginosa64Low
Candida albicans8High

The compound exhibited significant activity against Candida albicans , with a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating its potential as an antifungal agent .

Anticancer Activity

Coumarins are also recognized for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Apoptosis Induction
HeLa (Cervical Cancer)15.0Apoptosis Induction

The compound's IC50 values suggest it effectively inhibits cell proliferation in breast and cervical cancer cells, promoting apoptosis through mitochondrial pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for cellular communication and can influence cancer progression and microbial resistance .
  • Enzyme Inhibition : Coumarins have been shown to inhibit enzymes involved in DNA replication and repair, contributing to their anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death .

Case Studies

A recent study investigated the effects of this compound on methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial viability at concentrations above its MIC, demonstrating its potential as an alternative therapeutic agent against resistant strains .

Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with the compound resulted in significant cell death compared to control groups, supporting its development as an anticancer drug candidate .

Q & A

Basic: What are the standard synthetic routes for preparing ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing a piperazine derivative (e.g., ethyl piperazine-1-carboxylate) with a chromene-containing electrophile (e.g., 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one) in toluene or dichloromethane. Triethylamine is often used to neutralize HCl byproducts . Post-synthesis purification typically employs column chromatography with gradients of ethyl acetate/hexane (e.g., 2:1 ratio) . Optimization of reaction time (6–8 hours) and stoichiometry (1:1 molar ratio) is critical to maximize yield (e.g., ~48% isolated yield) .

Advanced: How can crystallographic studies resolve conformational ambiguities in piperazine-chromene hybrids?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for determining molecular geometry, hydrogen bonding, and supramolecular assembly. For example:

  • Piperazine ring conformation : Puckering parameters (e.g., Cremer-Pople parameters) distinguish chair (θ ≈ 3.75°) vs. boat (θ ≈ 97.81°) conformations .
  • Intermolecular interactions : Weak C–H⋯O/N hydrogen bonds (2.5–3.2 Å) and π-π stacking (3.4–3.8 Å) stabilize crystal packing .
  • Disorder analysis : Partial occupancy refinement (e.g., 94.2% vs. 5.8% for disordered aroyl groups) ensures accurate electron density modeling .

Table 1: Key SC-XRD Parameters for Piperazine Derivatives

ParameterValue/DescriptionReference
C–H⋯O bond length2.6–3.0 Å
π-π stacking distance3.4–3.8 Å
Piperazine conformationChair (θ = 3.75°) or boat (θ = 97.8°)

Basic: What spectroscopic techniques are recommended for structural validation?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include:
    • Piperazine N–CH₂ protons: δ 2.4–3.2 ppm (split into multiplets due to coupling).
    • Chromene carbonyl (C=O): δ 160–165 ppm in ¹³C NMR .
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), aromatic C–H (3050–3100 cm⁻¹), and piperazine N–H (3300–3500 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.18 for C₂₂H₂₅N₂O₅⁺) .

Advanced: How can computational methods predict pharmacological activity?

Answer:

  • Molecular docking : Screen against targets (e.g., bacterial topoisomerase IV or serotonin receptors) using AutoDock Vina. Focus on binding affinity (ΔG < -7 kcal/mol) and hydrogen bond interactions with active-site residues .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on chromene) with bioactivity using descriptors like logP and polar surface area .
  • ADMET prediction : Tools like SwissADME assess solubility (LogS > -4), blood-brain barrier permeability (BBB+), and cytochrome P450 interactions .

Basic: What safety precautions are required during handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation from corrosive intermediates) .
  • Ventilation : Use fume hoods to limit inhalation of volatile solvents (e.g., toluene) .
  • Waste disposal : Collect halogenated byproducts (e.g., chloroacetyl derivatives) in sealed containers for incineration .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Experimental variables : Compare assay conditions (e.g., bacterial strain differences in MIC studies) .
  • Structural analogs : Evaluate substituent effects (e.g., fluoro vs. methoxy groups altering target affinity) .
  • Statistical validation : Apply ANOVA to assess significance (p < 0.05) across replicate studies .

Example: Discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability or efflux pump expression .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of ester/carboxylate groups .
  • Solubility : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers unless pH-adjusted (5.5–7.4) .

Advanced: What strategies optimize reaction yield for scale-up?

Answer:

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro to amine reduction) .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., epoxide ring-opening) .
  • DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%) to identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.